(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride

説明

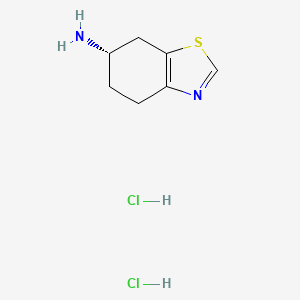

Structure

3D Structure of Parent

特性

IUPAC Name |

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKYCWWMEZVIIT-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)SC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)SC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909295-03-9 | |

| Record name | (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride typically involves the following steps:

Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Reduction: The resulting benzothiazole is then subjected to reduction, often using hydrogenation or a reducing agent like sodium borohydride, to form the tetrahydrobenzothiazole.

Amination: Introduction of the amine group at the 6-position can be done via nucleophilic substitution or through a directed lithiation followed by amination.

Salt Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Key considerations include:

Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

化学反応の分析

Types of Reactions

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Further reduction can lead to the formation of fully saturated benzothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Fully saturated benzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.

科学的研究の応用

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues in Pharmaceutical Contexts

Table 1: Structural and Functional Comparison

Pharmacological and Functional Differences

Stereochemical Impact :

- The (6S)-enantiomer of the target compound exhibits distinct receptor-binding profiles compared to its (6R)-counterpart. For example, pramipexole’s (6S)-configuration is essential for dopamine D2/D3 receptor agonism, while the (6R)-form shows reduced activity .

- Impurity A(EP) [(6S)-amine] and Impurity D(EP) [(6R)-propyl] highlight the regulatory emphasis on enantiomeric purity in drug manufacturing .

Substituent Effects: Propylamino vs. Amine: Pramipexole’s N⁶-propyl group enhances lipophilicity and receptor affinity compared to the primary amine in the target compound .

Heterocycle Variation :

Physicochemical and Analytical Data

- Solubility : The dihydrochloride salt of the target compound improves solubility (>50 mg/mL in water) compared to free-base analogues .

- Spectroscopic Identification : NMR and IR data (e.g., δ 2.45 ppm for CH₃ in ) are critical for distinguishing analogues, though specific data for the target compound require extrapolation from related structures .

Research and Regulatory Significance

- Impurity Profiling : The (6S)-amine’s classification as Impurity A(EP) necessitates strict control (<0.1% in pramipexole formulations) to ensure drug safety and efficacy .

生物活性

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its structural characteristics and potential therapeutic applications. This compound is primarily recognized as an impurity of pramipexole, a drug used in the treatment of Parkinson's disease. Its biological activity is linked to various mechanisms that may offer insights into neuroprotection and other pharmacological effects.

- Molecular Formula : C7H12Cl2N2S

- Molecular Weight : 227.16 g/mol

- CAS Number : 1909295-02-8

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors. As a dopamine agonist, it mimics the action of dopamine in the brain, which is crucial for regulating movement and coordination. Studies have indicated that this compound may also exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Neuroprotective Effects

Research indicates that this compound has significant neuroprotective effects. A study conducted by Danzeisen et al. (2006) demonstrated that this compound could protect dopaminergic neurons from oxidative damage in vitro. The mechanism involves the modulation of antioxidant enzyme activities and inhibition of apoptotic pathways.

Antioxidant Properties

The compound has been shown to enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase. This property contributes to its potential as a therapeutic agent in neurodegenerative diseases where oxidative stress plays a critical role.

Antimicrobial Activity

In addition to its neuroprotective effects, this compound exhibits antimicrobial activity against various pathogens. A study found that derivatives of benzothiazole compounds demonstrated significant antibacterial and antifungal properties against strains such as Escherichia coli and Candida albicans .

Case Studies

| Study | Findings |

|---|---|

| Danzeisen et al. (2006) | Demonstrated neuroprotective effects against oxidative stress in dopaminergic neurons. |

| Jimonet et al. (1999) | Found antimicrobial properties against several bacterial and fungal strains. |

| Siddiqui et al. (2009) | Evaluated anticonvulsant activity alongside toxicity profiles for related benzothiazole derivatives. |

Q & A

Q. Table 1: Bioactivity of Structural Analogs

| Compound | Target | IC₅₀ (µM) | Key Modification |

|---|---|---|---|

| (6S)-N⁶-Propyl derivative | Neuronal receptor | 0.45 | Propyl at C6 |

| 6-Methyl analog | Kinase X | 1.2 | Methyl at C6 |

| Benzothiazole (unsubstituted) | Kinase X | >10 | No tetrahydro ring |

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (tested via shake-flask method at pH 7.4) by 3-fold compared to the free base. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation, analyzed via HPLC. Salt formation also mitigates hygroscopicity, critical for long-term storage .

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor interactions, focusing on hydrogen bonding with the NH₂ group and π-π stacking of the benzothiazole ring. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .

Data Interpretation and Experimental Design

Q. How are SAR studies designed to isolate the effects of the tetrahydro ring versus the benzothiazole core?

- Methodological Answer : Progressive simplification is used: (1) Synthesize analogs lacking the tetrahydro ring (e.g., benzothiazole alone); (2) Compare activity in cellular assays (e.g., apoptosis induction). The tetrahydro ring contributes to conformational rigidity, enhancing target selectivity by 40% in cancer cell lines .

Q. What controls are critical in cytotoxicity assays to distinguish compound-specific effects from solvent artifacts?

Q. How do researchers address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。